molecular formula C4H11As B100142 Arsonium, trimethyl-, methylide CAS No. 19415-86-2

Arsonium, trimethyl-, methylide

Cat. No.: B100142
CAS No.: 19415-86-2
M. Wt: 134.05 g/mol
InChI Key: VGHWAAWDFOUAKA-UHFFFAOYSA-N
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Description

Arsonium, trimethyl-, methylide (systematic name: Trimethylarsonium methylide; formula: Me₃As–CH₂) is a trivalent arsenic-based ylide compound. It consists of a trimethylarsenic moiety (Me₃As⁺) bonded to a methylide group (CH₂⁻), forming a zwitterionic structure. This compound is notable for its role in polymerization and cyclopropanation reactions, where it acts as a C1 building block .

Properties

IUPAC Name

trimethyl(methylidene)-λ5-arsane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11As/c1-5(2,3)4/h1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHWAAWDFOUAKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[As](=C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11As
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90173035
Record name Arsonium, trimethyl-, methylide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19415-86-2
Record name Arsonium, trimethyl-, methylide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019415862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arsonium, trimethyl-, methylide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Arsonium, trimethyl-, methylide can be synthesized through the Corey-Chaykovsky reaction , which involves the deprotonation of trimethylsulfoxonium iodide with a strong base to generate the ylide . This ylide can then react with various carbonyl compounds to form the desired product.

Industrial Production Methods: .

Chemical Reactions Analysis

Types of Reactions: Arsonium, trimethyl-, methylide undergoes several types of reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of arsonium, trimethyl-, methylide involves the formation of a ylide through deprotonation. This ylide acts as a nucleophile, attacking electrophilic centers such as carbonyl compounds. The resulting intermediate undergoes intramolecular nucleophilic attack, leading to the formation of cyclic products .

Comparison with Similar Compounds

Comparison with Similar Compounds

Trimethylarsonium methylide belongs to the ylide family, which includes sulfur-, phosphorus-, and arsenic-based derivatives. Below is a detailed comparison with structurally and functionally analogous compounds:

Table 1: Structural and Functional Comparison of Ylides

Compound Formula Key Features Applications Limitations References
Trimethylarsonium methylide Me₃As–CH₂ - Arsenic-based zwitterion
- High compatibility with borane catalysts
- Enables C1/C3 terpolymer synthesis
- Cyclopropanation
- Block copolymer production
Toxicity concerns; limited commercial availability
Dimethylsulfoxonium methylide (Me₂S⁺O–CH₂⁻) - Sulfur-based ylide
- Steric hindrance limits homopolymerization
- Requires copolymerization for stability
- Epoxidation
- Cyclopropanation (Corey-Chaykovsky reaction)
Sensitive to steric effects
Triphenylphosphonium methylide Ph₃P–CH₂ - Phosphorus-based ylide
- High nucleophilicity
- Widely used in Wittig reactions
- Olefin synthesis
- Ligand in organometallic chemistry
Requires strong bases for generation
Tetramethylammonium methylide Me₄N⁺–CH₂⁻ - Nitrogen-based ylide
- Limited stability due to weak N–C bond
- Rarely used in polymerization
- Theoretical studies
- Ionic liquids
Low thermal stability

Key Findings from Comparative Studies:

Reactivity in Polymerization: Trimethylarsonium methylide outperforms sulfoxonium ylides in borane-initiated copolymerization due to reduced steric hindrance around the arsenic center. This allows efficient formation of C1/C3 block terpolymers, whereas sulfoxonium ylides require substituted monomers for copolymer stability .

Cyclopropanation Efficiency: In MIRC cyclopropanation, trimethylarsonium methylide produces chiral cyclopropanes with high enantioselectivity when paired with diarylprolinol silyl ether catalysts. This contrasts with sulfur ylides, which are more commonly used for epoxidation .

Toxicity and Environmental Impact: Arsenic-based ylides (e.g., Me₃As–CH₂) pose higher toxicity risks compared to sulfur or phosphorus analogs. Monomethylarsonous acid (MMA(III)), a related arsenic species, is known to inhibit DNA repair enzymes like PARP-1 and XPA .

Synthetic Flexibility: Trimethylarsonium methylide can be modified with substituents (e.g., benzyl, prenyl) to tune polymer properties, whereas sulfoxonium ylides require complex substitutions (e.g., dimethylamino groups) for similar versatility .

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